REACTION_CXSMILES
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[C:1]([O:11][CH2:12][CH3:13])(=[O:10])[C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[CH2:3].[CH3:14][NH:15][CH2:16][CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19]>>[CH2:21]([O:20][C:18]([CH2:17][CH2:16][N:15]([CH3:14])[CH2:3][CH:2]([C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1)[C:1]([O:11][CH2:12][CH3:13])=[O:10])=[O:19])[CH3:22]
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Name
|
|
Quantity
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184.47 g
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Type
|
reactant
|
Smiles
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C(C(=C)C1=CC=CC=C1)(=O)OCC
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Name
|
|
Quantity
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132.16 g
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Type
|
reactant
|
Smiles
|
CNCCC(=O)OCC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture is stirred for 18 hours at room temperature under a nitrogen atmosphere
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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of ether and then the resultant mixture is extracted with two 800 ml portions of 2 N hydrochloric acid
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Type
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EXTRACTION
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Details
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The acid solution is extracted with two 150 ml portions of ether
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Type
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EXTRACTION
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Details
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extracted with three 900 ml portions of ether
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Type
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DRY_WITH_MATERIAL
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Details
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dried for 18 hours over MgSO4
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Duration
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18 h
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Type
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FILTRATION
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Details
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The combined ether portions are filtered
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)CCN(CC(C(=O)OCC)C1=CC=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |